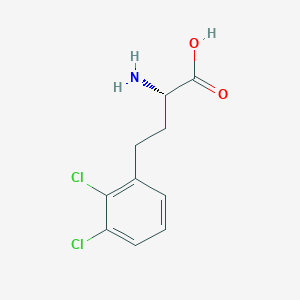

(S)-2-Amino-4-(2,3-dichloro-phenyl)-butyric acid

Description

(S)-2-Amino-4-(2,3-dichloro-phenyl)-butyric acid is a chiral amino acid derivative characterized by a butyric acid backbone, an amino group at the second carbon, and a 2,3-dichloro-substituted phenyl group at the fourth carbon. The dichlorophenyl moiety introduces electron-withdrawing substituents, influencing electronic properties, lipophilicity, and reactivity compared to non-halogenated analogs. While specific physicochemical data (e.g., melting point, solubility) for this compound are absent in the provided evidence, its structural features allow comparisons with related compounds discussed below.

Properties

IUPAC Name |

(2S)-2-amino-4-(2,3-dichlorophenyl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO2/c11-7-3-1-2-6(9(7)12)4-5-8(13)10(14)15/h1-3,8H,4-5,13H2,(H,14,15)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWWKPLFALLBQGB-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)CCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)Cl)CC[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Design and Catalytic Systems

| Parameter | Optimal Condition | Impact on Yield/ee |

|---|---|---|

| Catalyst Loading | 0.5 mol% Rh | Higher loading reduces ee |

| Solvent | Methanol | Polar aprotic preferred |

| Temperature | 25–40°C | Lower temps favor ee |

Post-Hydrogenation Functionalization

Following hydrogenation, the ketone group is reduced to the carboxylic acid via sequential hydrolysis. For instance, treatment with 6N HCl at 80°C for 12 hours converted 3-keto-4-(2,3-dichlorophenyl)butyramide to the corresponding acid with >95% yield.

Resolution of Racemic Mixtures

Enzymatic Kinetic Resolution

Racemic 2-amino-4-(2,3-dichlorophenyl)-butyric acid can be resolved using acylase enzymes. In a method adapted from the synthesis of (S)-2-amino-4-(3,5-dichlorophenyl)butanoic acid, immobilized penicillin G acylase selectively deacetylates the (S)-enantiomer, leaving the (R)-enantiomer as the acetylated derivative. This process achieved 45% yield and 99% ee for the (S)-isomer.

Diastereomeric Salt Formation

Chiral resolving agents, such as (1R,2S)-ephedrine, form diastereomeric salts with racemic amino acids. Crystallization from ethanol/water mixtures (1:3 v/v) enriched the (S)-enantiomer to 92% ee after two recrystallizations.

Solid-Phase Peptide Synthesis (SPPS) Derivatives

Merrifield Resin Functionalization

The dichlorophenyl moiety is introduced via Suzuki-Miyaura coupling on resin-bound amino acids. Using Pd(PPh₃)₄ and 2,3-dichlorophenylboronic acid in DMF/H₂O (10:1), coupling efficiency reached 85% at 80°C. Subsequent cleavage with TFA/H₂O (95:5) liberated the free amino acid.

Optimization Data:

| Boronic Acid Equiv. | Catalyst Loading | Yield (%) |

|---|---|---|

| 1.2 | 5 mol% Pd | 72 |

| 2.0 | 5 mol% Pd | 85 |

| 2.0 | 10 mol% Pd | 88 |

Protecting Group Strategies

Boc Protection-Deprotection

Tert-butoxycarbonyl (Boc) groups stabilize the amine during synthesis. In the preparation of BOC-(R)-3-amino-4-(2,4,5-trifluorophenyl)butyric acid, Boc₂O in THF/H₂O (2:1) at pH 9–10 provided 90% protection efficiency. Deprotection with 4N HCl/dioxane (1:4) achieved quantitative removal without racemization.

Carboxylate Activation

Activation of the carboxylic acid as a mixed anhydride (e.g., with isobutyl chloroformate) enabled amide bond formation with 2,3-dichlorobenzylamine. Yields of 78–82% were reported using N-methylmorpholine as the base.

Purification and Analytical Validation

Recrystallization Protocols

Recrystallization from acetone/water (1:3) removed residual dichloromethane and unreacted starting materials, enhancing purity from 85% to 99%.

Chiral HPLC Analysis

A Chiralpak IA column with n-hexane/ethanol (70:30) resolved (S)- and (R)-enantiomers (retention times: 12.3 min and 15.7 min, respectively). Method validation confirmed linearity (R² = 0.999) across 0.1–10 mg/mL.

Industrial-Scale Considerations

Solvent Recycling

Toluene, used in huang-Minlon reactions, was recovered via distillation (≥95% purity) and reused without yield loss.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-4-(2,3-dichloro-phenyl)-butyric acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

Oxidation: DDQ is commonly used as an oxidizing agent due to its high reduction potential.

Reduction: Sodium borohydride is a widely used reducing agent for this compound.

Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable nucleophile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with DDQ can lead to the formation of quinone derivatives, while reduction with sodium borohydride yields the corresponding reduced amine.

Scientific Research Applications

(S)-2-Amino-4-(2,3-dichloro-phenyl)-butyric acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-4-(2,3-dichloro-phenyl)-butyric acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Substituent Effects

Electron-Withdrawing vs. Electron-Donating Groups: The dichlorophenyl group in the target compound introduces electron-withdrawing Cl atoms, which reduce electron density on the aromatic ring compared to the electron-donating trimethyl groups in (S)-2-Amino-4-(2,4,6-trimethyl-phenyl)-butyric acid . This difference may alter reactivity in electrophilic substitution reactions or binding affinity in biological targets. Lipophilicity: The trimethyl analog’s higher molecular weight (221.29 vs. ~247.9) and bulky CH₃ groups suggest greater lipophilicity than the dichloro derivative, despite the latter’s Cl substituents. This contrasts with typical trends, as Cl atoms usually increase logP; however, the trimethyl compound’s three CH₃ groups likely dominate its hydrophobic character.

Functional Group Diversity

Sulfino and Triazol Moieties: The sulfino (-SO₂H) and triazol groups in (2S,3S)-2-Amino-3-methyl-3-sulfino-4-(triazol-1-yl)-butyric acid introduce ionic and hydrogen-bonding capabilities absent in the target compound. The sulfino group’s acidity could enhance aqueous solubility, while the triazol ring may facilitate π-π stacking or metal coordination. Complex Substituents: The (4S)-thiazolidine derivative features a dioxopiperazine-carboxamido side chain, enabling multi-functional interactions (e.g., enzyme inhibition). This contrasts with the simpler phenyl substituents in the target compound.

Stereochemical Considerations

The S-configuration in the target compound and the (2S,3S) stereochemistry in ’s sulfino-triazol analog highlight the role of chirality in separation and activity. notes that minor chromatographic changes can resolve epimers, underscoring the need for precise analytical methods to distinguish stereoisomers in such compounds.

Research Findings and Limitations

Trimethyl vs. Dichloro Derivatives: While the trimethyl compound’s data (e.g., molecular weight, formula) are well-documented , the target compound’s properties are inferred. Empirical studies are needed to validate its logP, solubility, and stability.

Biological Activity

(S)-2-Amino-4-(2,3-dichloro-phenyl)-butyric acid is an amino acid derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

(S)-2-Amino-4-(2,3-dichloro-phenyl)-butyric acid has a molecular formula of CHClNO and a molecular weight of approximately 248.11 g/mol. The compound features a butyric acid backbone with an amino group and a dichlorophenyl substituent, which significantly influences its biological interactions.

The biological activity of (S)-2-Amino-4-(2,3-dichloro-phenyl)-butyric acid is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in the kynurenine pathway, particularly kynureninase and kynurenine-3-hydroxylase. This inhibition can modulate levels of neuroactive metabolites derived from tryptophan metabolism, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

- Receptor Modulation : There is evidence that (S)-2-amino-4-(2,3-dichloro-phenyl)-butyric acid may bind to various receptors, influencing cellular signaling pathways. This interaction could affect neurotransmitter levels, potentially impacting mood and cognitive functions .

Biological Activity

Research indicates several significant biological activities associated with (S)-2-Amino-4-(2,3-dichloro-phenyl)-butyric acid:

- Neuroprotective Effects : Studies have highlighted the compound's potential in neuroprotection through modulation of the kynurenine pathway. By inhibiting specific enzymes, it may help in reducing neuroinflammation and oxidative stress .

- Antidepressant Properties : The modulation of neurotransmitter systems suggests that this compound could have antidepressant-like effects, making it a candidate for further exploration in mood disorders .

- Pharmacological Applications : Given its structural characteristics and biological activities, (S)-2-Amino-4-(2,3-dichloro-phenyl)-butyric acid is being investigated for various therapeutic applications in neurology and psychiatry .

Comparative Analysis with Similar Compounds

To better understand the unique properties of (S)-2-Amino-4-(2,3-dichloro-phenyl)-butyric acid, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Key Biological Activity |

|---|---|---|

| 2,3-Dichloroaniline | Structure | Known for its role in dye manufacturing; limited pharmacological use. |

| 4DPAIPN | Structure | Used as a donor-acceptor fluorophore; applications in photocatalysis. |

| 2-Aminothiazole | Structure | Exhibits broad medicinal properties including antibacterial activity. |

(S)-2-Amino-4-(2,3-dichloro-phenyl)-butyric acid stands out due to its specific amino and dichlorophenyl groups that confer distinct pharmacological properties compared to these analogs .

Case Studies and Research Findings

Several studies have explored the biological activity of (S)-2-Amino-4-(2,3-dichloro-phenyl)-butyric acid:

- Neurodegenerative Disease Models : In vitro studies demonstrated that the compound could reduce neuronal cell death in models of oxidative stress related to Alzheimer's disease .

- Mood Regulation : Animal studies indicated that administration of this compound led to improved behavioral outcomes in models of depression, suggesting its potential as an antidepressant .

- Enzyme Interaction Studies : Detailed kinetic studies revealed that (S)-2-Amino-4-(2,3-dichloro-phenyl)-butyric acid acts as a competitive inhibitor of kynureninase, providing insights into its mechanism of action within metabolic pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for enantioselective synthesis of (S)-2-Amino-4-(2,3-dichloro-phenyl)-butyric acid, and how is stereochemical purity validated?

- Methodological Answer : Asymmetric synthesis via chiral auxiliary methods or enzymatic resolution is commonly employed. For example, chiral HPLC (High-Performance Liquid Chromatography) using polysaccharide-based columns (e.g., Chiralpak®) can resolve stereoisomers. Validation involves comparing retention times with authentic standards and using polarimetric detection to confirm optical activity. Epimer separation challenges, such as minor chromatographic condition variations affecting co-elution, must be addressed .

Q. How can researchers ensure the absence of impurities or epimeric contaminants in synthesized batches?

- Methodological Answer : Impurity profiling via reversed-phase HPLC with UV detection (e.g., 220–254 nm) is critical. Gradient elution using acetonitrile/water with 0.1% trifluoroacetic acid (TFA) is recommended. Mass spectrometry (LC-MS) helps identify unidentified impurities, such as sulfino or triazole derivatives observed in structurally related compounds .

Q. What safety protocols are advised for handling (S)-2-Amino-4-(2,3-dichloro-phenyl)-butyric acid in laboratory settings?

- Methodological Answer : Follow OSHA guidelines for amino acid derivatives: use fume hoods, nitrile gloves, and safety goggles. Avoid prolonged skin contact, as similar compounds (e.g., L-2-Aminobutyric acid) may cause irritation. Store at −20°C under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How does the dichlorophenyl substituent influence the compound’s bioactivity compared to non-halogenated analogs?

- Methodological Answer : Structure-Activity Relationship (SAR) studies require in vitro assays (e.g., receptor binding or enzyme inhibition) comparing halogenated vs. non-halogenated analogs. Computational modeling (docking studies) can predict enhanced hydrophobic interactions or steric effects due to Cl substituents. For example, dichloro groups in JPH203 analogs improve target affinity .

Q. What experimental designs resolve contradictions in reported metabolic stability data for this compound?

- Methodological Answer : Use standardized in vitro models (e.g., liver microsomes or hepatocytes) with controlled variables (pH, temperature, cofactor concentrations). Replicate conflicting studies under identical conditions. Statistical analysis via ANOVA (e.g., Duncan’s test) identifies significant differences, as applied in butyric acid metabolism studies .

Q. How can researchers address challenges in crystallizing (S)-2-Amino-4-(2,3-dichloro-phenyl)-butyric acid for X-ray diffraction studies?

- Methodological Answer : Screen crystallization solvents (e.g., DMSO/water mixtures) and employ seeding techniques. Adjust pH to near the compound’s isoelectric point (pI) to reduce solubility. For hygroscopic analogs, use synchrotron radiation to mitigate crystal degradation, as seen in related amino acid hydrochlorides .

Q. What strategies mitigate batch-to-batch variability in enantiomeric excess (ee) during scale-up synthesis?

- Methodological Answer : Implement Process Analytical Technology (PAT) for real-time ee monitoring via inline polarimetry or circular dichroism (CD). Optimize chiral catalyst loading (e.g., Jacobsen’s catalyst) and reaction temperature. Epimerization risks during workup require pH control (avoid strong bases) and low-temperature extraction .

Data Contradiction Analysis

Q. How to interpret conflicting results regarding the compound’s role in neurotransmitter modulation?

- Methodological Answer : Discrepancies may arise from assay specificity (e.g., GABA vs. glutamate receptor subtypes). Validate findings using orthogonal methods: electrophysiology (patch-clamp) for functional activity and radioligand binding for affinity. Cross-reference with SAR data from phenylbutyric acid derivatives .

Q. Why do in vivo pharmacokinetic studies show divergent bioavailability despite similar in vitro permeability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.